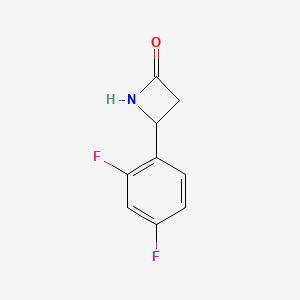

4-(2,4-Difluorophenyl)azetidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7F2NO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

KEXTYUXCLFOOGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

General Overview of Azetidin 2 One Chemistry

Historical Development of β-Lactam and Azetidin-2-one (B1220530) Synthesis

The journey of the β-lactam ring in chemistry began long before its biological significance was understood. In 1907, Hermann Staudinger reported the first synthesis of a β-lactam through the [2+2] cycloaddition of a ketene (B1206846) and an imine. rsc.org This reaction, now famously known as the Staudinger β-lactam synthesis, remained a chemical curiosity for several decades.

The pivotal moment for β-lactam chemistry arrived in 1928 with Alexander Fleming's serendipitous discovery of penicillin, an antibiotic substance produced by the mold Penicillium notatum. nih.gov However, it was not until the 1940s that the chemical structure of penicillin was elucidated, revealing the presence of a fused β-lactam ring. This discovery ignited immense interest in the synthesis and chemistry of azetidin-2-ones, as researchers sought to understand the mechanism of penicillin's antibacterial activity and to develop synthetic analogues. The Staudinger cycloaddition quickly became a valuable tool in the synthesis of these novel β-lactam antibiotics. rsc.org

The post-penicillin era saw a rapid expansion in the field of β-lactam chemistry. The discovery of other naturally occurring β-lactam antibiotics, such as cephalosporins, and the development of synthetic monobactams and carbapenems further solidified the importance of the azetidin-2-one ring system in medicinal chemistry. organic-chemistry.orgresearchgate.net

| Year | Key Development | Significance |

| 1907 | First synthesis of a β-lactam by Hermann Staudinger. rsc.org | Laid the foundation for synthetic β-lactam chemistry. |

| 1928 | Discovery of penicillin by Alexander Fleming. nih.gov | Revolutionized the treatment of bacterial infections. |

| 1940s | Elucidation of the β-lactam structure of penicillin. | Spurred intensive research into β-lactam synthesis. |

| Post-1940s | Discovery and development of cephalosporins, monobactams, and carbapenems. organic-chemistry.orgresearchgate.net | Expanded the arsenal (B13267) of β-lactam antibiotics. |

Structural Features and Classification of Azetidin-2-ones

The defining structural feature of an azetidin-2-one is the four-membered ring containing a nitrogen atom and a carbonyl group. This small ring is highly strained, with bond angles deviating significantly from the ideal sp3 and sp2 geometries. This inherent ring strain is a key contributor to the chemical reactivity of β-lactams, making the amide bond susceptible to nucleophilic attack.

Azetidin-2-ones can be broadly classified into two main categories:

Monocyclic β-lactams (Monobactams): In these compounds, the azetidin-2-one ring is not fused to another ring system.

Fused β-lactams: Here, the azetidin-2-one ring is fused to another ring, which can be five-membered (as in penicillins and carbapenems) or six-membered (as in cephalosporins).

The reactivity of the β-lactam ring is also influenced by the substituents attached to it. The nature of the groups at the N-1, C-3, and C-4 positions can modulate the electronic properties and steric environment of the ring, thereby affecting its susceptibility to ring-opening reactions. The geometry at the nitrogen atom, often described by the Woodward height parameter, also plays a crucial role in determining the reactivity of the β-lactam. A more pyramidal nitrogen atom leads to reduced amide resonance and increased ring strain, resulting in a more reactive β-lactam.

| Classification | Structural Feature | Example |

| Monocyclic | Unfused azetidin-2-one ring | Aztreonam |

| Fused (Penam) | Azetidin-2-one fused to a thiazolidine (B150603) ring | Penicillin |

| Fused (Cephem) | Azetidin-2-one fused to a dihydrothiazine ring | Cephalosporin |

| Fused (Carbapenem) | Azetidin-2-one fused to a dihydropyrrole ring | Imipenem |

Significance of the Azetidin-2-one Ring System in Organic Synthesis

Beyond its role as a pharmacophore in antibiotics, the azetidin-2-one ring is a valuable and versatile building block in organic synthesis. The high ring strain of the β-lactam makes it a "spring-loaded" synthon, capable of undergoing a variety of ring-opening reactions to afford a diverse array of functionalized acyclic compounds. This synthetic strategy is often referred to as the "β-lactam synthon method." nih.gov

Enantiomerically pure azetidin-2-ones are particularly useful as chiral building blocks for the asymmetric synthesis of a wide range of biologically important molecules, including:

α- and β-Amino acids and their derivatives: The stereoselective opening of the β-lactam ring provides a reliable route to these crucial components of peptides and other natural products.

Peptides and peptidomimetics: The β-lactam synthon method allows for the controlled synthesis of di- and tripeptides with high stereochemical purity.

Polyamines, polyamino alcohols, and amino sugars: The versatile chemistry of the azetidin-2-one ring enables its conversion into these complex and biologically relevant molecules. nih.gov

The utility of azetidin-2-ones in organic synthesis stems from the ability to selectively cleave specific bonds within the strained ring, followed by further chemical transformations. This allows for the introduction of a wide range of functional groups with a high degree of stereocontrol, making the β-lactam a powerful tool in the synthesis of complex target molecules.

Mechanistic Investigations of Azetidin 2 One Ring Formation

Mechanistic Pathways of Cycloaddition Reactions

The most prominent method for constructing the azetidin-2-one (B1220530) ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition reaction. wikipedia.org Mechanistic studies have been pivotal in elucidating the nuanced pathways of this transformation, moving beyond a simplistic concerted model.

The synthesis of a β-lactam via the reaction of a ketene (B1206846) and an imine could theoretically proceed through a concerted [π2s+π2a] cycloaddition. However, this pathway is generally considered geometrically demanding and energetically unfavorable for thermal reactions. mdpi.com Instead, a substantial body of experimental and computational evidence points towards a two-step, stepwise mechanism for the Staudinger synthesis. mdpi.comacs.orgnih.gov

The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. acs.org This is followed by a subsequent ring-closing step to form the four-membered ring. nih.gov While the stepwise mechanism is widely accepted, some computational studies have suggested that in the gas phase, the reaction may proceed via a concerted mechanism. wikipedia.org Concerted reactions are single-step processes where bond breaking and formation occur simultaneously, whereas stepwise reactions involve multiple steps and the formation of one or more intermediates. anamma.com.brquora.com

The stepwise mechanism of the Staudinger cycloaddition proceeds through a critical zwitterionic intermediate. wikipedia.orgmdpi.com This intermediate is formed in the first step of the reaction when the imine nitrogen adds to the ketene's carbonyl carbon. wikipedia.orgorganic-chemistry.org The formation of this intermediate is a key feature that distinguishes the reaction from a true pericyclic process.

The subsequent fate of this zwitterionic intermediate dictates the stereochemical outcome of the reaction. The second step is a conrotatory, four-electron electrocyclization of the zwitterion to yield the β-lactam product. mdpi.comacs.org This ring-closure can be viewed as an intramolecular nucleophilic attack of the enolate on the iminium moiety. nih.govnih.gov The competition between this ring closure and the potential for isomerization around the C-N bond of the imine moiety within the intermediate determines whether the final product has a cis or trans stereochemistry. organic-chemistry.orgnih.gov Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org The electronic properties of substituents on both the ketene and the imine can influence the rate of ring closure, thereby affecting the final stereoselectivity. organic-chemistry.orgnih.gov

| Factor | Effect on Staudinger Reaction Stereoselectivity | Predominant Product |

| Imine Geometry | (E)-imines favor direct ring closure. acs.org | cis-β-lactam |

| (Z)-imines favor a pathway involving isomerization. acs.org | trans-β-lactam | |

| Ketene Substituents | Electron-donating groups accelerate ring closure. organic-chemistry.orgnih.gov | cis-β-lactam |

| Electron-withdrawing groups slow ring closure. organic-chemistry.orgnih.gov | trans-β-lactam | |

| Imine Substituents | Electron-withdrawing groups accelerate ring closure. organic-chemistry.orgnih.gov | cis-β-lactam |

| Electron-donating groups slow ring closure. organic-chemistry.orgnih.gov | trans-β-lactam |

Enzymatic β-Lactam Ring Formation

Nature has evolved sophisticated enzymatic machinery for the synthesis and degradation of β-lactam rings, which are central to the biosynthesis of antibiotics like penicillins and clavulanic acid. nih.govwikipedia.org

In contrast to the oxidative cyclization pathway used to form the penicillin core, the β-lactam ring of clavulanic acid is formed via a distinct mechanism catalyzed by an ATP/Mg²⁺-dependent enzyme known as β-lactam synthetase (β-LS). nih.govnih.gov This enzyme catalyzes the intramolecular closure of N²-(carboxyethyl)-L-arginine (CEA) to form the β-lactam ring of deoxyguanidinoproclavaminic acid (DGPC). nih.govnih.gov

The proposed mechanism for β-LS begins with the activation of the carboxyl group of the CEA substrate through a reaction with ATP. nih.gov This is followed by an intramolecular nucleophilic attack by the β-nitrogen atom on the newly activated carboxyl group, leading to the formation of the four-membered azetidin-2-one ring. nih.gov This enzymatic strategy represents a unique mode of amide bond synthesis and is mechanistically the functional reverse of the hydrolytic reaction catalyzed by β-lactamase enzymes. nih.gov

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govmicrobiologyresearch.orgnih.gov There are several classes of β-lactamases, which employ different catalytic mechanisms.

Serine β-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue in their active site. microbiologyresearch.orgresearchgate.net The hydrolysis occurs in two main steps: acylation and deacylation. First, the active-site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a tetrahedral intermediate, which then collapses to an acyl-enzyme adduct, breaking the C-N bond of the lactam. microbiologyresearch.orgosti.gov A water molecule, activated by a general base residue (like glutamate), then attacks the acyl-enzyme intermediate, leading to deacylation and regeneration of the active enzyme. microbiologyresearch.org

Metallo-β-Lactamases (Class B): These enzymes require one or two divalent zinc ions for their catalytic activity. researchgate.netresearchgate.net The zinc ion(s) coordinate a water molecule, lowering its pKa and activating it to act as a nucleophile (hydroxide ion). microbiologyresearch.org This activated water molecule directly attacks the β-lactam carbonyl carbon, leading to a tetrahedral intermediate that is stabilized by the zinc ion(s), ultimately resulting in the cleavage of the C-N bond. microbiologyresearch.orgresearchgate.net

| Enzyme Class | Catalytic Residue/Cofactor | Mechanism Overview |

| Serine β-Lactamases (A, C, D) | Active Site Serine microbiologyresearch.orgresearchgate.net | Two-step acylation-deacylation process involving an acyl-enzyme intermediate. microbiologyresearch.org |

| Metallo-β-Lactamases (B) | Zn²⁺ ion(s) researchgate.netresearchgate.net | Zinc-activated water molecule performs a direct nucleophilic attack on the β-lactam carbonyl. microbiologyresearch.orgresearchgate.net |

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms of β-lactam formation. mdpi.com These studies provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

DFT calculations have been instrumental in confirming the stepwise nature of the Staudinger cycloaddition. mdpi.comnih.gov Computational analyses have shown that the initial nucleophilic attack of the imine on the ketene is followed by an electrocyclic ring closure which is typically the rate-determining step of the reaction. mdpi.com These studies have also been used to probe the origins of stereoselectivity, corroborating the model that selectivity arises from the competition between direct ring closure and isomerization of the zwitterionic intermediate. acs.orgnih.gov Furthermore, computational models have explored the electronic effects of various substituents on the reaction pathway, providing a theoretical framework that aligns with experimental observations. nih.govnih.gov In some cases, DFT calculations have even suggested the possibility of novel, previously unconsidered intermediates, such as 1,3-oxazin-4-one species, although experimental verification remains elusive. mdpi.com

Spectroscopic Characterization Techniques for Azetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For azetidin-2-one (B1220530) derivatives, NMR is crucial for confirming the molecular structure, assigning specific protons and carbons, and establishing the relative stereochemistry of substituents on the β-lactam ring. wordpress.com

¹H NMR spectroscopy is a primary method for identifying the protons within a molecule. In the case of 4-(2,4-Difluorophenyl)azetidin-2-one, the spectrum reveals characteristic signals for the protons on the azetidin-2-one ring and the aromatic protons of the difluorophenyl substituent.

The protons on the β-lactam ring, specifically at the C-3 and C-4 positions, give rise to distinct signals. The H-4 proton, being adjacent to the electronegative nitrogen atom and the aromatic ring, typically appears as a multiplet in a specific region of the spectrum. The two H-3 protons are diastereotopic and will present as separate multiplets, coupling with each other (geminal coupling) and with the H-4 proton (vicinal coupling). The aromatic region of the spectrum is complex due to the fluorine substituents, which cause additional splitting of the proton signals.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3a | 2.8 - 3.2 | ddd | Jgem, Jvic, Jlong-range |

| H-3b | 3.3 - 3.6 | ddd | Jgem, Jvic, Jlong-range |

| H-4 | 4.9 - 5.3 | dd | Jvic, Jvic |

| Aromatic H | 6.8 - 7.5 | m | H-F and H-H coupling |

| N-H | 7.5 - 8.5 | br s | - |

Note: Predicted values are based on general data for 4-substituted azetidin-2-one derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy is used to identify the carbon skeleton of a molecule. udel.edu Each unique carbon atom in this compound produces a distinct signal, providing definitive evidence for the compound's structure. The chemical shift of each carbon is influenced by its local electronic environment. libretexts.org

The carbonyl carbon (C=O) of the β-lactam ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 160-175 ppm. libretexts.orgnih.gov The carbons of the azetidinone ring (C-3 and C-4) resonate at higher fields. The aromatic carbons of the 2,4-difluorophenyl group show signals in the aromatic region (typically 100-165 ppm), with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The electronegative fluorine atoms cause the attached carbons to resonate at different frequencies than they would in an unsubstituted phenyl ring. libretexts.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 165 - 175 |

| C-3 | 40 - 50 |

| C-4 | 50 - 60 |

| Aromatic C (C-F) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C | 104 - 135 |

Note: Predicted values are based on general data for azetidin-2-one and fluorinated benzene (B151609) derivatives. nih.govoregonstate.edu Actual values can vary.

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, helping to piece together the molecular structure. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak between the H-4 proton and the H-3 protons, confirming their vicinal relationship. It would also show correlations among the coupled protons within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.orguvic.ca An HMQC or HSQC spectrum would display a cross-peak connecting the H-4 signal on the proton axis to the C-4 signal on the carbon axis. Similarly, it would correlate the H-3 proton signals with the C-3 carbon signal, providing unambiguous assignment of the carbons in the β-lactam ring. libretexts.org

In substituted azetidin-2-ones, the vicinal coupling constant (³J) between the protons on C-3 and C-4 is a reliable indicator of their relative stereochemistry (cis or trans). The magnitude of this coupling is dependent on the dihedral angle between the H-C3-C4-H bonds, as described by the Karplus relationship.

A larger coupling constant is observed for a cis relationship, while a smaller coupling constant indicates a trans relationship. ipb.pt

³J_cis: Typically in the range of 5-6 Hz. ipb.pt

³J_trans: Typically in the range of 0-2 Hz. ipb.pt

By measuring the coupling constant between H-3 and H-4 from the ¹H NMR spectrum, the stereochemistry of the 4-(2,4-Difluorophenyl) substituent relative to any substituent at the C-3 position can be determined.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu For azetidin-2-one derivatives, IR spectroscopy is particularly effective for confirming the presence of the key carbonyl group within the strained β-lactam ring. researchgate.net

The most characteristic feature in the IR spectrum of an azetidin-2-one is the absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to the significant ring strain in the four-membered β-lactam ring, this absorption occurs at a considerably higher frequency (wavenumber) than that of acyclic amides or larger cyclic lactams. pg.edu.pl

The C=O stretching frequency for a β-lactam is typically found in the range of 1730-1770 cm⁻¹ . nih.govpg.edu.plresearchgate.net This high-frequency absorption is a strong and sharp signal, making it a definitive diagnostic marker for the presence of the azetidin-2-one ring system. orgchemboulder.com For comparison, a typical six-membered lactam absorbs at a lower frequency, around 1670 cm⁻¹. pg.edu.pl

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation patterns of its molecular ion. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ peak, confirming the molecular weight.

The fragmentation of the β-lactam ring is a characteristic feature in the mass spectra of azetidin-2-one derivatives. sphinxsai.com The primary fragmentation pathway involves the cleavage of the strained four-membered ring. The most common cleavage occurs at the amide bond and the opposing C-C bond, leading to the formation of distinct fragment ions.

For this compound, the expected fragmentation would involve the cleavage of the N1-C2 and C3-C4 bonds or the C2-C3 and N1-C4 bonds. This would result in fragment ions corresponding to the difluorophenyl-containing moiety and the ketene (B1206846) portion of the ring. The analysis of these fragments provides conclusive evidence for the presence of both the aromatic substituent and the core β-lactam structure.

| Ion Type | Proposed Structure/Fragment | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 184.05 |

| Fragment 1 | [C₇H₆F₂N]⁺ (2,4-Difluoro-N-methyleneaniline cation) | 142.04 |

| Fragment 2 | [C₂H₂O]⁺ (Ketene cation) | 42.01 |

| Fragment 3 | [C₆H₄F₂]⁺ (Difluorobenzene cation) | 114.02 |

Elemental Analysis (C, H, N analysis)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and purity. sphinxsai.com This method is routinely used to characterize newly synthesized azetidin-2-one derivatives. sphinxsai.comresearchgate.net

For this compound, with the molecular formula C₉H₇F₂NO, the theoretical elemental composition can be calculated. Experimental values that fall within ±0.4% of the theoretical values are generally considered confirmation of the proposed formula. researchgate.net

| Element | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C₉H₇F₂NO | 59.02 | Typically within ±0.4% of calculated |

| Hydrogen (H) | 3.85 | Typically within ±0.4% of calculated | |

| Nitrogen (N) | 7.65 | Typically within ±0.4% of calculated |

X-ray Crystallography for Absolute Structure and Stereochemical Assignment

For azetidin-2-one derivatives, X-ray crystallography confirms the core β-lactam structure. Studies on various monocyclic azetidinones have revealed that the four-membered ring is typically close to planar, though slight deviations can occur depending on the steric bulk of the substituents. globalresearchonline.netnih.gov In the case of this compound, X-ray analysis would definitively establish the planarity of the β-lactam ring and the orientation of the 2,4-difluorophenyl substituent relative to the ring. It would also provide precise measurements of the C-C, C-N, and C=O bond lengths within the strained ring system. nih.gov

While this compound itself is achiral, for derivatives with an additional substituent at the C3 position, X-ray crystallography is indispensable for assigning the relative stereochemistry (cis or trans) of the substituents at C3 and C4. mdpi.com

| Structural Parameter | Typical Value in Azetidin-2-ones | Information Provided |

|---|---|---|

| N1-C2 Bond Length | ~1.38 Å | Confirms amide bond character within the strained ring. globalresearchonline.net |

| C2=O Bond Length | ~1.21 Å | Typical carbonyl bond length. |

| N1-C4 Bond Length | ~1.46 Å | Standard C-N single bond. |

| C3-C4 Bond Length | ~1.54 Å | Standard C-C single bond. |

| Ring Bond Angles | ~90° | Confirms the strained, near-square geometry of the β-lactam ring. |

| Dihedral Angle | Variable | Defines the orientation of the C4-substituent relative to the ring plane. nih.gov |

Computational and Theoretical Studies of Azetidin 2 One Systems

Quantum Chemical Calculations (e.g., DFT, MP2) on Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional geometry of molecules with high precision. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to optimize molecular structures and predict key geometric parameters such as bond lengths and angles.

DFT calculations, particularly using the B3LYP hybrid functional with a basis set like 6-311G(d,p), have been shown to provide geometries that are in excellent agreement with experimental data obtained from X-ray crystallography for related heterocyclic compounds. nih.govmdpi.com For the azetidin-2-one (B1220530) ring, these calculations are critical for understanding the planarity and strain within the four-membered system.

In a typical 4-aryl-substituted azetidin-2-one, the β-lactam ring is nearly planar. Theoretical predictions indicate that the amidic C-N bond is a key indicator of the ring's intrinsic instability and reactivity. researchgate.net Calculations on parent and substituted β-lactams show that this bond length is sensitive to the computational method used, but consistently points towards the unique electronic nature of the strained amide bond. researchgate.net While specific data for 4-(2,4-Difluorophenyl)azetidin-2-one is not extensively published, representative calculated bond lengths for a related 4-phenylazetidin-2-one (B1582041) structure provide insight into the expected geometry.

Table 1: Representative Calculated Molecular Geometry Parameters of a 4-Phenylazetidin-2-one Moiety

Calculated at the DFT/B3LYP level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N1-C2 (Amide) | ~1.40 Å |

| Bond Length | C3-C4 | ~1.56 Å |

| Bond Length | N1-C4 | ~1.47 Å |

| Bond Angle | ∠N1-C2-C3 | ~91.5° |

| Bond Angle | ∠C2-C3-C4 | ~87.5° |

| Bond Angle | ∠C3-C4-N1 | ~88.0° |

| Bond Angle | ∠C4-N1-C2 | ~93.0° |

Note: These are typical values for a 4-phenyl substituted azetidin-2-one core and serve as a reference. Actual values for this compound may vary slightly due to substituent effects.

MP2 calculations, which account for electron correlation more explicitly, can offer even greater accuracy for geometric parameters, though at a higher computational cost. nih.gov These methods confirm the strained nature of the ring, characterized by bond angles that deviate significantly from the ideal sp³ (109.5°) or sp² (120°) values. nih.gov

Theoretical Studies on Ring Strain and Stability

The defining characteristic of the azetidin-2-one ring is its significant ring strain, which is the primary source of its chemical reactivity and, in the case of β-lactam antibiotics, its biological activity. nih.gov Theoretical studies quantify this strain energy, which arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions).

The ring strain energy of the parent azetidine (B1206935) ring is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org The introduction of a carbonyl group to form the azetidin-2-one ring further influences this strain, enhancing the electrophilicity of the carbonyl carbon and making the amide bond susceptible to cleavage. nih.gov

Computational methods can calculate strain energy by comparing the energy of the cyclic molecule to that of a strain-free acyclic reference compound using isodesmic or homodesmotic reactions. Ab initio calculations provide a robust framework for evaluating these energies. acs.org Theoretical models demonstrate that substituents can modulate the stability of the ring. Electron-withdrawing groups, such as the sulfonate group in monobactams or potentially the difluorophenyl group, can impact the electronic structure of the ring and its susceptibility to nucleophilic attack. nih.gov Computational studies on the ring-opening reactions of azetidin-2-ones show that the presence of an N-sulfonate group significantly lowers the activation energy barrier for N1-C2 bond cleavage, highlighting the crucial role of substituents in modulating ring stability. nih.gov

Analysis of Electronic Effects of Substituents

The 2,4-difluorophenyl substituent at the C4 position exerts significant electronic effects on the azetidin-2-one ring. These effects can be analyzed using computational methods to understand their influence on the molecule's reactivity, stability, and intermolecular interactions.

Fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). The presence of two fluorine atoms on the phenyl ring is expected to decrease the electron density of the aromatic system and, by extension, influence the electronic environment of the β-lactam ring. Computational studies on substituted aromatic systems have shown a clear correlation between substituent electronegativity and changes in the molecule's electronic properties. nih.govajpchem.org

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge distribution and donor-acceptor (hyperconjugative) interactions within a molecule. nih.gov For a molecule like this compound, NBO analysis would likely reveal a net negative charge on the fluorine and oxygen atoms and a net positive charge on the adjacent carbon atoms. This charge distribution is crucial for understanding the molecule's molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential and indicates likely sites for electrophilic and nucleophilic attack. scispace.com

Furthermore, NBO analysis can quantify the delocalization of electron density, such as the interaction between the nitrogen lone pair (n_N) and the carbonyl anti-bonding orbital (π*_C=O). The strength of this interaction is a key factor in the planarity and stability of the amide bond. The electron-withdrawing nature of the difluorophenyl group could modulate these intramolecular charge transfer interactions, thereby affecting the reactivity of the β-lactam carbonyl group. nih.govmdpi.com

Conformational Analysis of the Azetidin-2-one Ring

While the four-membered azetidin-2-one ring is nearly planar, it is not perfectly flat and can exhibit a slight pucker. The substituent at the C4 position, in this case, the 2,4-difluorophenyl group, has a preferred orientation relative to the lactam ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Computational methods can be used to explore the potential energy surface (PES) of the molecule by systematically rotating the bond connecting the phenyl ring to the azetidin-2-one ring (the C4-C_aryl bond). researchgate.net By calculating the energy at each rotational angle, a profile of energy versus the dihedral angle can be generated, revealing the lowest-energy (most stable) conformations. mdpi.com

For a 4-phenyl substituted ring, the orientation of the phenyl group is influenced by steric and electronic interactions with the lactam ring. The presence of substituents on the phenyl ring, like the fluorine atoms at the ortho and para positions, will further influence the conformational preference. nih.gov The lowest energy conformation will seek to minimize steric hindrance between the ortho-fluorine atom and the protons on the C3 of the lactam ring while optimizing any potential non-covalent interactions. Molecular mechanics and quantum mechanics calculations are effective tools for predicting these preferred geometries. nih.gov

Modeling of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in structure elucidation and in understanding the relationship between molecular structure and spectroscopic properties.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. chemmethod.com The calculated chemical shifts for a proposed structure can be compared with experimental data to confirm its identity. For this compound, theoretical calculations would predict distinct signals for the protons on the azetidinone ring (at C3 and C4) and complex splitting patterns for the aromatic protons due to ¹H-¹⁹F and ¹H-¹H couplings. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. researchgate.net These calculations can predict the position of key absorption bands in the IR spectrum. For an azetidin-2-one derivative, the most characteristic band is the C=O stretching vibration of the β-lactam ring, which typically appears at a high frequency (around 1740–1760 cm⁻¹) due to ring strain. nih.gov Theoretical calculations can model this frequency and how it is influenced by the electronic effects of the difluorophenyl substituent.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method computes the energies of electronic transitions from the ground state to various excited states. For an aromatic system like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) associated with π → π* transitions within the phenyl ring and n → π* transitions involving the carbonyl group. rsc.org The accuracy of these predictions can be improved by including solvent effects through models like the Polarizable Continuum Model (PCM).

Derivatization and Functionalization of the Azetidin 2 One Nucleus

The synthetic versatility of the azetidin-2-one (B1220530) ring, a core component of many biologically significant molecules, allows for extensive structural modifications. The derivatization of the "4-(2,4-Difluorophenyl)azetidin-2-one" scaffold is a key strategy in medicinal chemistry to explore and optimize its chemical and biological properties. Modifications can be systematically introduced at the nitrogen atom (N1), the carbon positions (C3 and C4), and through the elaboration of side chains, leading to a diverse range of analogues and hybrid molecules.

Rearrangement Reactions Involving Azetidin 2 Ones

Acid-Catalyzed Rearrangements

Under acidic conditions, 4-aryl-azetidin-2-ones are susceptible to ring-opening reactions. The use of a strong acid, such as triflic acid (TfOH), can promote the cleavage of the N1-C4 bond. This process is initiated by the protonation of the amide oxygen, which activates the ring. The subsequent cleavage of the bond between the nitrogen and the carbon bearing the aryl group results in the formation of a carbocation intermediate, which is stabilized by the adjacent aryl ring. This intermediate then rearranges to form more stable acyclic products.

Specifically, treatment of 4-aryl-azetidin-2-ones with triflic acid leads to the formation of cinnamamides. rsc.org If the reaction is performed in a solvent that can act as a nucleophile, such as benzene (B151609), the intermediate carbocation can be trapped, leading to the formation of 3-aryl-3-phenyl-propionamides. rsc.org Lewis acids like aluminum chloride (AlCl₃) have also been shown to effectively catalyze the ring opening of these β-lactams. rsc.org

Table 1: Acid-Catalyzed Reactions of 4-Aryl-Azetidin-2-ones

| Catalyst | Solvent | Product | Ref |

|---|---|---|---|

| Triflic Acid (TfOH) | Inert | Cinnamamide | rsc.org |

| Triflic Acid (TfOH) | Benzene | 3-Aryl-3-phenyl-propionamide | rsc.org |

| Aluminum Chloride (AlCl₃) | Not specified | Ring-opened products | rsc.org |

Fries Rearrangement of N-Arylazetidin-2-ones to Quinolones

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by Lewis acids. wikipedia.org A related transformation can be envisioned for N-arylazetidin-2-ones, which can be considered intramolecular amides. In this "N-Fries" type rearrangement, the acyl group (from the β-lactam ring) would migrate to the N-aryl substituent.

The widely accepted mechanism for the Fries rearrangement involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester (or in this case, the lactam). organic-chemistry.orgbyjus.com This coordination polarizes the N-acyl bond, leading to the generation of an acylium ion intermediate and an aluminum-coordinated aniline (B41778) derivative. The acylium ion then acts as an electrophile, attacking the electron-rich N-aryl ring in an electrophilic aromatic substitution. This attack occurs preferentially at the ortho and para positions. wikipedia.orgbyjus.com Subsequent hydrolysis liberates the final product. For N-arylazetidin-2-ones, this intramolecular acylation, followed by cyclization and tautomerization, would yield quinolone structures.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions. Lower temperatures tend to favor the para-product, whereas higher temperatures favor the ortho-product. wikipedia.orgbyjus.com This is often due to the thermodynamic stability of the chelated ortho-intermediate. The choice of solvent also plays a role, with non-polar solvents favoring ortho substitution. byjus.com While this reaction is well-established for esters, its application to N-aryl-β-lactams represents a plausible synthetic route to valuable quinolone heterocycles.

Ferrier-Petasis Rearrangement

The Ferrier-Petasis rearrangement is a specific type of reaction that transforms cyclic enol acetals into functionalized tetrahydrofurans or tetrahydropyrans, promoted by a Lewis acid. nih.govresearchgate.net A key substrate requirement for this rearrangement is a vinyloxy group (or a similar enol ether) attached to the ring that is to be rearranged.

Studies have shown that this reaction is applicable to the azetidin-2-one (B1220530) scaffold, specifically with 4-(vinyloxy)azetidin-2-ones. nih.govresearchgate.net In the presence of a catalyst like trimethylsilyl (B98337) triflate, these compounds rearrange to form 4-(carbonylmethyl)azetidin-2-ones. nih.gov However, the Ferrier-Petasis rearrangement is not directly applicable to 4-(2,4-Difluorophenyl)azetidin-2-one. The substrate lacks the necessary vinyloxy group at the C4 position; instead, it possesses a difluorophenyl group. Therefore, this specific rearrangement pathway is not a viable transformation for the title compound without prior chemical modification of the C4 substituent.

Ring Expansion Reactions

The inherent strain in the β-lactam ring makes it a suitable precursor for ring expansion reactions, leading to larger, more stable heterocyclic systems like γ-lactams (pyrrolidinones) and diazepines. nottingham.ac.uk These reactions often proceed via cleavage of one of the ring bonds, followed by the incorporation of new atoms and subsequent cyclization.

Several strategies have been developed for the ring expansion of azetidin-2-one derivatives:

Catalyzed Rearrangements: Molecular iodine has been used to catalyze the ring expansion of 4-oxoazetidine-2-carbaldehydes into 5-functionalized-3,4-dihydroxypyrrolidin-2-ones. This transformation occurs through a C3-C4 bond cleavage of the β-lactam core. researchgate.net

Organocatalysis: In another approach, tetrabutylammonium (B224687) cyanide can catalyze the expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones. This particular reaction proceeds through a novel cleavage of the N1-C4 bond. nih.gov

Thermal and Photochemical Methods: Strain-release can also drive ring expansions. For example, tricyclic derivatives of azetidinones have been shown to rearrange upon heating to form seven-membered rings like 1,4-oxazepin-5-ones and 1H-1,4-diazepin-5-ones. nottingham.ac.uk

Ring Opening Reactions and Selective Bond Cleavages

The significant ring strain of approximately 136 kJ/mol in the azetidin-2-one ring makes it susceptible to cleavage at any of its four single bonds (N1-C2, C2-C3, C3-C4, and C4-N1). researchgate.net The selectivity of this cleavage can be controlled by the choice of reagents and reaction conditions, making β-lactams powerful synthetic intermediates.

N1-C2 Cleavage (Amide Hydrolysis): This is the most common ring-opening reaction, corresponding to the hydrolysis of the cyclic amide bond. This process is fundamental to the mechanism of action of β-lactam antibiotics and is often catalyzed by acids, bases, or enzymes like β-lactamases. mdpi.com

N1-C4 Cleavage: As discussed in Section 7.1, strong acids can promote the cleavage of the N1-C4 bond in 4-arylazetidin-2-ones to yield acyclic amides. rsc.org This bond can also be cleaved in certain organocatalytic ring expansion reactions. nih.gov

C3-C4 Cleavage: This mode of cleavage is observed in certain iodine-catalyzed ring expansion reactions of functionalized azetidin-2-ones. researchgate.net

Nucleophilic Attack: The ring can be opened by various nucleophiles. The site of attack is influenced by the substituents on the ring. For instance, in related azetidinium ions, nucleophilic attack often occurs at the less sterically hindered carbon adjacent to the nitrogen, leading to regioselective ring opening. magtech.com.cnorganic-chemistry.org

The propensity of the azetidin-2-one ring to undergo selective bond cleavage underlines its utility as a constrained building block that can be strategically opened to generate stereodefined and highly functionalized acyclic structures. researchgate.netbeilstein-journals.orgnih.gov

Azetidin 2 Ones As Synthetic Building Blocks in Organic Synthesis

Synthesis of β-Amino Acids and Derivatives

The hydrolytic ring-opening of the azetidin-2-one (B1220530) ring is a cornerstone of its utility in synthesis, providing a direct route to β-amino acids. For a 4-aryl substituted β-lactam like 4-(2,4-Difluorophenyl)azetidin-2-one, this transformation can be achieved under acidic or basic conditions, typically involving the cleavage of the C2-N1 amide bond. wikipedia.org This process effectively unmasks a β-amino acid precursor, with the stereochemistry at the C4 position being retained in the final product.

The general reaction involves treating the β-lactam with an acid or base in an aqueous medium. The resulting product would be 3-amino-3-(2,4-difluorophenyl)propanoic acid. This method is highly valuable as it allows for the synthesis of enantiomerically pure β-amino acids if a chiral β-lactam is used as the starting material. nih.gov These β-amino acids are crucial components in the synthesis of peptides, peptidomimetics, and various natural products.

Table 1: Illustrative Synthesis of a β-Amino Acid Derivative This table illustrates the expected product from the hydrolysis of this compound based on the general reactivity of 4-aryl-β-lactams.

| Starting Material | Reagents and Conditions | Expected Product |

| This compound | 1. HCl (aq), Δ 2. Neutralization | 3-Amino-3-(2,4-difluorophenyl)propanoic acid |

Preparation of β-Amino Alcohols

β-Amino alcohols are another class of synthetically important molecules readily accessible from azetidin-2-one precursors. mdpi.comnih.govorganic-chemistry.org The synthesis is achieved through the reduction of the carbonyl group of the β-lactam ring. This transformation converts the cyclic amide into a cyclic amine (an azetidine), which is often an intermediate, or directly opens the ring to form a 1,3-amino alcohol, depending on the reducing agent and reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to reduce the amide carbonyl. For this compound, this reduction would yield 3-amino-3-(2,4-difluorophenyl)propan-1-ol. The resulting vicinal amino alcohols are valuable chiral building blocks for the synthesis of pharmaceuticals and natural product analogues. researchgate.net

Table 2: Illustrative Synthesis of a β-Amino Alcohol This table illustrates the expected product from the reduction of this compound based on the general reactivity of 4-aryl-β-lactams.

| Starting Material | Reagents and Conditions | Expected Product |

| This compound | 1. LiAlH₄, THF 2. Aqueous workup | 3-Amino-3-(2,4-difluorophenyl)propan-1-ol |

Applications in the Synthesis of Nitrogen-Containing Compounds

The azetidin-2-one ring serves as a precursor for a diverse range of nitrogen-containing heterocycles. researchgate.net Through carefully chosen ring-opening and subsequent recyclization strategies, the four-membered ring can be expanded or rearranged into more complex heterocyclic systems. nih.gov The reactivity of 4-aryl-azetidin-2-ones allows for N1-C4 bond cleavage under certain acidic conditions, which can be exploited to construct new rings. rsc.org

For instance, treatment of a 4-aryl-azetidin-2-one with a strong acid can lead to the formation of an intermediate that can be trapped intramolecularly to form larger heterocyclic structures like quinolinones. nih.gov While specific examples involving this compound are not documented, its chemical structure is amenable to such transformations, potentially yielding novel fluorinated nitrogen heterocycles.

Utility in Natural Product Synthesis

The "β-lactam synthon method" has been successfully applied to the total synthesis of several complex natural products. nih.gov Enantiomerically pure azetidin-2-ones are used as chiral building blocks to introduce specific stereocenters into the target molecule. Ring-opening reactions provide access to key acyclic fragments that are then elaborated and cyclized to form the natural product scaffold. Although there are no specific reports of this compound being used in this context, the general strategy is a powerful tool in organic synthesis.

Formation of Peptidomimetics

β-Amino acids derived from the ring-opening of azetidin-2-ones are key components in the construction of peptidomimetics. These molecules mimic the structure of natural peptides but often exhibit enhanced stability against enzymatic degradation. The β-lactam ring itself can also be incorporated as a rigid dipeptide isostere. The constrained conformation of the four-membered ring can induce specific secondary structures, such as β-turns, in peptide chains. Therefore, this compound could potentially be used to synthesize fluorinated peptidomimetics with unique conformational properties and biological activities.

Construction of Complex Heterocyclic Scaffolds

Beyond simple ring-opening, the azetidin-2-one scaffold can participate in more complex cascade or tandem reactions to build polycyclic heterocyclic systems. The reactivity of the C=O bond, the N-H group, and the strained C-C and C-N bonds can all be harnessed. For example, cycloaddition reactions or rearrangements initiated by cleavage of the β-lactam ring can lead to the formation of fused or spirocyclic heterocyclic structures. nih.govnih.govacs.org The 2,4-difluorophenyl substituent on the this compound scaffold would be incorporated into the final complex molecule, offering a way to introduce fluorine atoms, which can significantly modulate the pharmacological properties of the resulting compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.